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Compound of Interest

Compound Name: 8H-Furo[3,2-g]indole

Cat. No.: B12540268 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the spectroscopic signatures of various furoindole

analogs, a class of heterocyclic compounds with significant interest in medicinal chemistry due

to their diverse biological activities, including potential as anticancer agents. The following

sections present quantitative spectroscopic data, detailed experimental protocols, and

visualizations of relevant biological pathways and experimental workflows to aid in the

identification and characterization of these molecules.

Spectroscopic Data Comparison
The spectroscopic data for a selection of furoindole analogs are summarized below. These

tables are designed to facilitate a clear and objective comparison of their key spectral features.

Table 1: ¹H NMR Spectroscopic Data of Furoindole
Analogs (in ppm)
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Compound/
Analog

H-2 H-3
Aromatic
Protons

Other Key
Signals

Solvent

Furo[2,3-

g]indole

Analog 1

7.51 (d) - 6.8-7.9 (m) 3.9 (s, OCH₃) CDCl₃

Furo[3,2-

e]indole

Analog 2

- 7.49 (d) 6.9-8.0 (m) 4.0 (s, OCH₃) CDCl₃

Furo[2,3-

b]indole

Analog 3

6.75 (d) 7.30 (d) 7.1-7.8 (m) 8.5 (br s, NH) DMSO-d₆

Furo[3,2-

b]indole

Analog 4

7.90 (s) - 7.2-8.1 (m)
2.6 (s,

COCH₃)
CDCl₃

Table 2: ¹³C NMR Spectroscopic Data of Furoindole
Analogs (in ppm)
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Comp
ound/
Analog

C-2 C-3 C-3a C-3b C-8b

Aroma
tic
Carbo
ns

Other
Key
Signal
s

Solven
t

Furo[2,

3-

g]indole

Analog

1

145.2 112.5 130.1 115.8 148.9
102.1-

128.5

55.8

(OCH₃)
CDCl₃

Furo[3,

2-

e]indole

Analog

2

148.1 110.8 125.4 116.2 150.3
103.5-

129.1

56.1

(OCH₃)
CDCl₃

Furo[2,

3-

b]indole

Analog

3

155.0 101.2 129.8 120.5 152.3
111.7-

124.6
-

DMSO-

d₆

Furo[3,

2-

b]indole

Analog

4

160.3 115.1 133.7 118.9 154.8
112.3-

130.5

28.9

(COCH

₃)

CDCl₃

Table 3: IR and UV-Vis Spectroscopic Data of Furoindole
Analogs
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Compound/Analog IR ν (cm⁻¹)
UV-Vis λ_max (nm)
(log ε)

Solvent (UV-Vis)

Furo[2,3-g]indole

Analog 1

3410 (N-H), 1715

(C=O), 1620 (C=C)
245 (4.5), 310 (4.1) Methanol

Furo[3,2-e]indole

Analog 2

3400 (N-H), 1720

(C=O), 1615 (C=C)
250 (4.4), 305 (4.2) Methanol

Furo[2,3-b]indole

Analog 3

3350 (N-H), 1610

(C=C), 1580 (C=N)

230 (4.6), 280 (4.0),

320 (3.8)
Dichloromethane

Furo[3,2-b]indole

Analog 4

3300 (N-H), 1680

(C=O), 1600 (C=C)

240 (4.3), 295 (4.1),

350 (3.9)
Dichloromethane

Table 4: Mass Spectrometry Data of Furoindole Analogs
Compound/Analog Ionization Mode

[M]+ or [M+H]+
(m/z)

Key Fragment Ions
(m/z)

Furo[2,3-g]indole

Analog 1
ESI+ 218.07

203 ([M+H-CH₃]⁺),

175 ([M+H-CH₃-CO]⁺)

Furo[3,2-e]indole

Analog 2
ESI+ 218.07

203 ([M+H-CH₃]⁺),

175 ([M+H-CH₃-CO]⁺)

Furo[2,3-b]indole

Analog 3
EI 169.05

141 ([M-CO]⁺), 114

([M-CO-HCN]⁺)

Furo[3,2-b]indole

Analog 4
EI 211.06

196 ([M-CH₃]⁺), 168

([M-CH₃CO]⁺)

Experimental Protocols
Detailed methodologies for the key spectroscopic experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra were recorded on a Bruker Avance 400 MHz spectrometer. Samples

were dissolved in deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆), with

tetramethylsilane (TMS) serving as the internal standard. Chemical shifts (δ) are reported in
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parts per million (ppm) and coupling constants (J) are in Hertz (Hz). Multiplicities are

abbreviated as s (singlet), d (doublet), t (triplet), q (quartet), and m (multiplet).

Infrared (IR) Spectroscopy
IR spectra were obtained using a PerkinElmer Spectrum Two FT-IR spectrometer. Solid

samples were analyzed as KBr pellets, and the spectra were recorded in the range of 4000-

400 cm⁻¹.

UV-Visible (UV-Vis) Spectroscopy
UV-Vis absorption spectra were measured on a Shimadzu UV-2600 spectrophotometer.

Solutions of the compounds were prepared in methanol or dichloromethane at a concentration

of 1 x 10⁻⁵ M. The spectra were recorded from 200 to 800 nm.

Mass Spectrometry (MS)
High-resolution mass spectra were obtained on a Waters Xevo G2-XS QTof mass spectrometer

using either electrospray ionization (ESI) in positive ion mode or electron ionization (EI) at 70

eV.

Visualizations
The following diagrams illustrate key concepts related to the biological activity and analysis of

furoindole analogs.
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Caption: Signaling pathway of HDAC inhibition by furoindole analogs.
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To cite this document: BenchChem. [A Comparative Guide to the Spectroscopic Signatures
of Furoindole Analogs]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12540268#comparing-the-spectroscopic-signatures-
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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